molecular formula C15H22BrN3O2 B1373265 tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 878809-70-2

tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1373265
M. Wt: 356.26 g/mol
InChI Key: HFUXZPKBGUKWQY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It has a molecular weight of 356.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BrN3O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperazine-1-carboxylates, such as tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate, have been synthesized and characterized through various methods. For example, the synthesis of related compounds involves condensation reactions under specific conditions and their structures are confirmed through techniques like X-ray diffraction, NMR, LCMS, and CHN elemental analysis. Such compounds often crystallize in specific crystal systems and possess unique molecular architectures characterized by intermolecular interactions (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Biological Evaluation

  • Tert-butyl piperazine-1-carboxylates have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. These evaluations involve in vitro screening against various microorganisms. The results indicate that some of these compounds exhibit moderate activity in these domains (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Potential in Drug Development

  • Compounds like tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate are important intermediates in the synthesis of biologically active compounds. They have been used in the development of small molecule anticancer drugs and other pharmacologically active substances. Their utility lies in their structural properties that enable the development of drugs targeting specific pathways or diseases (Zhang, Ye, Xu, & Xu, 2018).

Chemical Reactivity and Structure

  • The chemical reactivity of tert-butyl piperazine-1-carboxylates, including their behavior under various conditions, is a key area of research. Studies focus on the synthesis of various derivatives and the exploration of their structural properties. These insights are crucial for the design of new molecules with desired properties for specific applications in medicine and other fields (Mironovich & Shcherbinin, 2014).

Corrosion Inhibition Properties

  • The anticorrosive properties of tert-butyl piperazine-1-carboxylates have been investigated for their potential application in protecting materials like carbon steel. This research includes electrochemical studies, surface characterization, and analysis of the efficiency of these compounds in inhibiting corrosion in different environments (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXZPKBGUKWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674891
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate

CAS RN

878809-70-2
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a solution of 2,5-dibromo-3-methyl-pyridine (Chontech Inc.) (12.6 g, 50.3 mmol), piperazine-1-carboxylic acid tert-butyl ester (11.7 g, 62.9 mmol) and DIEA (13.3 g, 102.0 mmol) in DMA at 130° C. for 36 h. Partition the dark brown reaction mixture between water and EtOAc. Wash the EtOAc layer with water (1×) and brine (1×), dry (Na2SO4) and concentrate under reduced pressure to give the crude product. Purify by flash chromatography, eluting with 9:1 hexanes:EtOAc, increasing to 3:1 hexanes:EtOAc to provide the title compound as a solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Hikawa, Y Yokoyama - Tetrahedron, 2010 - Elsevier
Unsymmetrical 3,5-disubstituted pyridylpiperazines were prepared from tribromopyridine in three coupling reactions. Key to the success of the syntheses is the palladium-catalyzed …
Number of citations: 13 www.sciencedirect.com

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